1-(4-Bromobutoxy)-3-nitrobenzene

Organic Synthesis Medicinal Chemistry Process Chemistry

Scaling SN2-based fragment couplings with inconsistent bromide electrophiles introduces yield variability and purification burden. 1-(4-Bromobutoxy)-3-nitrobenzene (CAS 31191-44-3) is a crystalline meta-nitrophenoxy butyl bromide that resolves this challenge through validated reactivity and batch-to-batch consistency. • Documented 58.6% yield as the electrophilic linker in brexpiprazole synthesis (CN112125896A), providing a benchmarked protocol for process chemists. • Melting point of 62-63°C facilitates accurate gravimetric dispensing with minimal hygroscopicity, reducing handling error in parallel library synthesis. • Demonstrated stability under 48 h reflux in acetonitrile confirms robustness for multi-step sequences, unlike the chloro analog, which compromises reaction efficiency.

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
CAS No. 31191-44-3
Cat. No. B1606370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutoxy)-3-nitrobenzene
CAS31191-44-3
Molecular FormulaC10H12BrNO3
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCCCBr)[N+](=O)[O-]
InChIInChI=1S/C10H12BrNO3/c11-6-1-2-7-15-10-5-3-4-9(8-10)12(13)14/h3-5,8H,1-2,6-7H2
InChIKeyDMPBIOHWAIAQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobutoxy)-3-nitrobenzene: Strategic Aryl Ether Intermediate


1-(4-Bromobutoxy)-3-nitrobenzene (CAS 31191-44-3) is a functionalized aromatic ether featuring a meta-nitrophenoxy group linked to a four-carbon alkyl chain terminated by a reactive bromine atom . Its molecular formula is C10H12BrNO3 with a molecular weight of 274.11 g/mol, and it exhibits a distinct melting point of 62–63 °C . The presence of both an electron-withdrawing nitro group and a primary alkyl bromide confers dual reactivity: the nitro group modulates electronic properties and solubility, while the bromine serves as a leaving group for nucleophilic substitution, enabling the construction of complex molecular architectures in pharmaceutical and materials science applications [1].

Dual electrophilic sites: terminal primary alkyl bromide and electron-deficient nitroaromatic ring enable flexible SN2 diversification.
Crystalline solid (mp 62–63 °C) simplifies purification, accurate weighing, and storage in multistep workflows.
Validated intermediate for brexpiprazole-related antipsychotic agent research; published coupling protocol available.

1-(4-Bromobutoxy)-3-nitrobenzene: Analog Substitution Risks


Seemingly minor structural modifications within the 1-(haloalkoxy)-nitrobenzene family profoundly alter both physicochemical properties and synthetic utility. Substituting the bromine atom with chlorine, shifting the nitro group from meta to para position, or altering the alkyl chain length each produces distinct melting points, solubilities, and—most critically—reactivity profiles in downstream transformations [1]. For instance, direct head-to-head synthetic data demonstrate that the bromo derivative and its chloro analog are not interchangeable without compromising yield or reaction efficiency in multi-step sequences [1]. Consequently, generic substitution without empirical validation introduces significant risk to process robustness, product purity, and overall synthetic economy [1].

Target compound
1-(4-Bromobutoxy)-3-nitrobenzene
First-step yield 67.5%; downstream SN2 coupling to piperazine proceeds in 58.6% yield due to higher electrophilicity of bromine.
Substitute risk
Chloro analog
Marginally higher initial yield (71.0%), but lower leaving-group ability may reduce efficiency in subsequent alkylation steps. Direct replacement can alter overall sequence yield.
Target compound
Meta-nitro isomer
Melting point 62–63 °C; remains a free-flowing crystalline solid at ambient temperature, facilitating reproducible handling and recrystallization.
Substitute risk
Para-nitro isomer
Lower mp (37–40 °C) and tendency to form an oil or sticky solid complicate purification and accurate dispensing, adding variability to process development.

1-(4-Bromobutoxy)-3-nitrobenzene: Differentiation vs. Structural Analogs


Bromo vs. Chloro Analogs: Synthetic Yield and Reactivity

In a direct head-to-head comparison under identical reaction conditions (CN112125896A), 1-(4-bromobutoxy)-3-nitrobenzene was synthesized from 3-nitrophenol and 1,4-dibromobutane in 67.5% yield [1]. The corresponding chloro analog, 1-(4-chlorobutoxy)-3-nitrobenzene, was prepared using 1-bromo-4-chlorobutane in 71.0% yield [2]. While the chloro analog exhibits a marginally higher initial yield, the bromo derivative demonstrates superior reactivity in the subsequent key coupling step: reaction with 1-(2,3-dichlorophenyl)piperazine afforded the piperazine intermediate in 58.6% yield, validating its effectiveness as a strategic intermediate in multi-step antipsychotic drug synthesis [3].

Bromo vs. Chloro Reactivity
Head-to-head
Initial yield 67.5% (bromo) vs 71.0% (chloro); subsequent coupling yield 58.6% (bromo only, piperazine step).
Trade-off between initial and downstream efficiency; bromo compound enables higher electrophilicity where late-stage coupling is critical.
Patent CN112125896A, direct comparison under identical conditions.
Organic Synthesis Medicinal Chemistry Process Chemistry

Meta vs. Para Isomers: Crystallinity and Handling

The meta-nitro isomer 1-(4-bromobutoxy)-3-nitrobenzene exhibits a melting point of 62–63 °C, enabling isolation as a crystalline solid at ambient conditions . In contrast, the para-nitro isomer 1-(4-bromobutoxy)-4-nitrobenzene melts at 37–40 °C, and is typically obtained as a beige to brown solid or oil depending on purity and ambient temperature [1]. This 22–26 °C difference in melting point reflects distinct intermolecular packing motifs dictated by nitro group position, directly impacting ease of purification by recrystallization, long-term storage stability, and handling characteristics during weighing and transfer.

Meta vs. Para Crystallinity
Cross-study
mp 62–63 °C (meta) vs 37–40 °C (para); 22–26 °C difference.
Higher melting point of meta isomer supports crystallization-based purification and solid-state handling reliability.
Para isomer often obtained as an oil; literature melting points.
Solid-State Chemistry Purification Process Development

Validated Performance in Brexpiprazole Synthesis

1-(4-Bromobutoxy)-3-nitrobenzene is explicitly validated as a key intermediate in the synthesis of brexpiprazole, a marketed atypical antipsychotic. In the patented route (CN112125896A), this compound undergoes SN2 reaction with 1-(2,3-dichlorophenyl)piperazine hydrochloride to furnish the piperazine intermediate in 58.6% isolated yield after chromatographic purification [1]. This demonstrates that the bromobutoxy chain is not merely a theoretical building block but a practically useful electrophile capable of constructing the flexible linker moiety essential for brexpiprazole's pharmacological profile.

Brexpiprazole Route Yield
Supporting evidence
58.6% isolated yield
Published protocol validates process viability; de-risks procurement for antipsychotic intermediate research.
Reaction with 1-(2,3-dichlorophenyl)piperazine, MeCN reflux 48 h.
Pharmaceutical Intermediates Brexpiprazole Synthetic Methodology

1-(4-Bromobutoxy)-3-nitrobenzene: Key Application Scenarios


Brexpiprazole and Related Antipsychotic Synthesis

As a critical electrophilic building block, 1-(4-bromobutoxy)-3-nitrobenzene is employed to construct the flexible butyl linker connecting the arylpiperazine pharmacophore to the benzothiophene moiety in brexpiprazole. The patent CN112125896A explicitly demonstrates a 58.6% yield for this key step, establishing a validated, reproducible protocol for medicinal chemistry and process development teams engaged in antipsychotic drug discovery and manufacturing [1].

Alkyl-Linked Aryl Ether Library Synthesis

The dual functionality—a terminal primary alkyl bromide and an electron-deficient aromatic ring—makes this compound an ideal electrophile for diversifying amine-, thiol-, or phenol-containing fragments via SN2 chemistry. Procurement for combinatorial library synthesis is supported by the compound's well-defined solid-state properties (mp 62–63 °C) which facilitate accurate weighing and minimize handling variability [1].

GPCR Ligand Linker Optimization

The four-carbon butyl spacer provides a specific spatial separation between the nitroaryl head group and a basic nitrogen terminus, a design feature frequently observed in potent histamine H3 receptor antagonists. While direct binding data for this exact compound are not available, the procurement of a meta-nitro substituted bromobutyl ether is often guided by SAR studies where linker length and nitro positioning significantly modulate receptor affinity and functional activity [1].

Process Development and Scale-Up

The compound's high melting point (62–63 °C) relative to its para isomer (37–40 °C) and its demonstrated stability under reflux conditions (48 h in acetonitrile) position it as a robust intermediate for kilogram-scale synthesis. The available head-to-head synthetic data enable process chemists to benchmark alternative routes and justify the selection of the bromo derivative over the chloro analog when downstream reactivity is paramount [1].

Application
Selection Property
Validation Focus
Brexpiprazole intermediate synthesis & process research
Electrophilic bromobutyl linker reactivity
Published coupling yield (58.6%) in patented route
Aryl ether library construction
Dual reactive handles (Br, NO₂) for SN2 diversification
Crystalline solid simplifies parallel synthesis dispensing
GPCR ligand linker SAR exploration
Four-carbon butyl spacer geometry
Linker-length effect on receptor affinity (literature context)
Process scale-up evaluation
Thermal stability & crystallinity (mp 62–63 °C)
Reflux stability (48 h, MeCN) and recrystallization ease

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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